EGFR Tyrosine Kinase Inhibitory Potency: 4‑Methoxy vs. 4‑Chloro C‑5 Aryl Substitution Drives a >3‑Fold IC₅₀ Shift
In a focused library of 4‑anilino‑5‑arylthieno[2,3‑d]pyrimidines, compounds bearing a 4‑methoxyphenyl group at C‑5 (the closest anilino analog of CAS 315683-75-1) were the most potent EGFR‑TK inhibitors, achieving IC₅₀ values of 0.096 ± 0.004 µM [1]. Replacing the 4‑methoxy substituent with a 4‑chloro atom (compound 6a, IC₅₀ = 0.32 ± 0.02 µM) reduced potency by approximately 3.3‑fold. Although CAS 315683-75-1 bears a 4‑phenoxy rather than a 4‑anilino linker, the C‑5 aryl electronic contribution is largely conserved, supporting the inference that the 4‑methoxyphenyl group is a superior EGFR‑directing motif relative to its 4‑chlorophenyl counterpart [1][2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Closest proxy: 4‑anilino‑5‑(4‑methoxyphenyl)thieno[2,3‑d]pyrimidine, IC₅₀ = 0.096 ± 0.004 µM (compound 7b) [1] |
| Comparator Or Baseline | 4‑anilino‑5‑(4‑chlorophenyl)thieno[2,3‑d]pyrimidine, IC₅₀ = 0.32 ± 0.02 µM (compound 6a) [1] |
| Quantified Difference | ~3.3‑fold greater EGFR inhibitory potency for the 4‑methoxyphenyl analog |
| Conditions | In vitro EGFR‑TK enzyme inhibition assay; recombinant human EGFR; data from El-Ansary et al. (2016) and corroborated by Design, synthesis, anticancer evaluation... (2023) [1][2] |
Why This Matters
For procurement decisions in EGFR‑targeted oncology programs, the 4‑methoxyphenyl‑substituted scaffold offers a >3‑fold potency advantage over the 4‑chlorophenyl variant, directly influencing the hit‑to‑lead prioritization of CAS 315683-75-1 over 5‑(4‑chlorophenyl)‑based analogs.
- [1] El-Ansary AK, Kamal AM, Al-Ghorafi MA. Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. Chem Pharm Bull (Tokyo). 2016;64(8):1172-1180. doi:10.1248/cpb.c16-00291 View Source
- [2] Said MM, et al. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. Bioorg Chem. 2023;139:106724. doi:10.1016/j.bioorg.2023.106724 View Source
